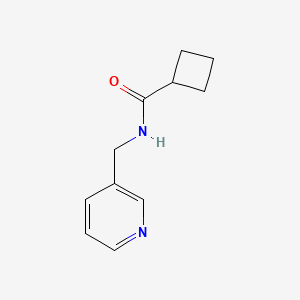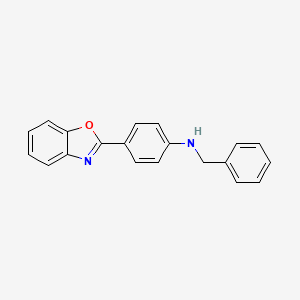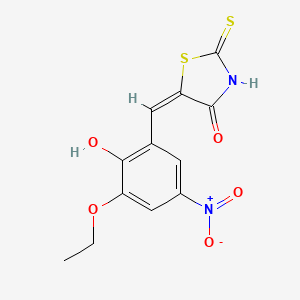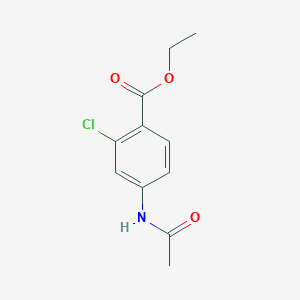![molecular formula C20H17N3O4 B5139319 4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a nitrophenyl group, which is a common functional group in organic chemistry, often used in the synthesis of dyes and pharmaceuticals .
Chemical Reactions Analysis
The nitrophenyl group in the molecule can undergo various reactions, including reduction to aminophenyl group . The piperazine ring can also participate in various reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a piperazine ring could increase solubility in water . The nitro group in the nitrophenyl group is electron-withdrawing, which could affect the compound’s reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Compound 1: serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a valuable building block in medicinal chemistry . Researchers have explored its potential in several therapeutic areas:
a. Antidiabetic Drugs: The thiomorpholine group in compound 1 has been investigated for its role in antidiabetic drug development. Modifications involving this compound may lead to novel treatments for diabetes.
b. Antimigraine Drugs: Researchers have explored the use of compound 1 in developing antimigraine medications. Its structural features could contribute to alleviating migraine symptoms.
c. Kinase Inhibitors: Compound 1 has been studied as a scaffold for designing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases related to abnormal kinase activity.
d. Reverse Transcriptase Inhibitors: In the context of antiviral research, compound 1 derivatives may serve as reverse transcriptase inhibitors. These compounds target viral enzymes involved in RNA synthesis.
e. Antibiotics: The thiomorpholine moiety in compound 1 offers a unique modification site for antibiotic development. Researchers explore its potential against bacterial infections.
f. Antifungal and Antimycobacterial Agents: Compound 1 derivatives have been evaluated for their antifungal and antimycobacterial properties. These applications are essential in combating fungal and mycobacterial infections.
Nanocatalysis
Recent studies have shown that gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) can efficiently catalyze the reduction of compound 1 to 4-morpholinoaniline (MAN) . This reaction occurs in the presence of NaBH4 without the formation of by-products . The catalytic efficiency of AuNPs-HNT makes it a promising system for green and sustainable chemical transformations.
Radiofluorination
Compound 1 has also found relevance in radiochemistry. Researchers have employed pre-activated esters (such as compound 1) for direct, one-step radiofluorination of peptides. This approach allows efficient labeling with fluorine-18 for PET imaging applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Propiedades
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19-13-18(16-3-1-2-4-17(16)20(19)25)22-11-9-21(10-12-22)14-5-7-15(8-6-14)23(26)27/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLOTCDEPUFVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=O)C(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)piperazino]-1,2-naphthalenedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)


![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)

![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)
![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)